1-(1,1-dioxothiolan-3-yl)-N-(phenylcarbamoyl)pyrazole-4-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(phenylcarbamoyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c20-14(18-15(21)17-12-4-2-1-3-5-12)11-8-16-19(9-11)13-6-7-24(22,23)10-13/h1-5,8-9,13H,6-7,10H2,(H2,17,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQRSTGECHGKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C=C(C=N2)C(=O)NC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,1-dioxothiolan-3-yl)-N-(phenylcarbamoyl)pyrazole-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its pharmacological properties and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of the pyrazole ring and the introduction of the dioxothiolan moiety. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed for characterization.
Key Synthetic Steps
- Formation of the Pyrazole Ring : The pyrazole structure is typically synthesized through the condensation of hydrazines with appropriate carbonyl compounds.
- Introduction of Dioxothiolan : This step often involves the reaction of thioketones with oxidizing agents to form the dioxothiolan structure.
- Carbamoylation : The final step involves the introduction of a phenylcarbamate group through acylation reactions.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing chemical shifts and coupling constants.
- Mass Spectrometry (MS) : Provides molecular weight and structural information.
- Infrared Spectroscopy (IR) : Identifies functional groups within the compound.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiolane structures have shown efficacy against various bacterial strains, including resistant strains.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 μg/mL |
| Compound B | S. aureus | 16 μg/mL |
| This compound | P. aeruginosa | 8 μg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed:
- IC50 Value : 15 μM after 48 hours of exposure.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.
Insecticidal Activity
Another area of interest is the compound's potential as an insecticide. Research has indicated that similar compounds can effectively target pests such as Aedes aegypti, which is a vector for several viral diseases.
Table 2: Insecticidal Activity Data
| Compound | Target Insect | LC50 (μM) | LC90 (μM) |
|---|---|---|---|
| Compound C | Aedes aegypti | 28.9 ± 5.6 | 162.7 ± 26.2 |
| This compound | Anopheles gambiae | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
